molecular formula C18H25FN4O2 B1162961 N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide

Cat. No.: B1162961
M. Wt: 348.4 g/mol
InChI Key: KSBISSAWUAIQIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide is a synthetic compound that belongs to the class of indazole-based synthetic cannabinoids. These compounds are often designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. They are typically used in scientific research to study the endocannabinoid system and its interactions with various receptors in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide typically involves multiple steps, including the preparation of the indazole core, the introduction of the fluoropentyl side chain, and the formation of the carbamoyl group. Common reagents used in these reactions include indazole derivatives, alkyl halides, and carbamoyl chloride. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with strict quality control measures in place to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of 5F-AB-PINACA follows a multi-step procedure optimized for regioselectivity and enantiomeric purity:

Key Reaction Steps:

  • Esterification of Indazole-3-Carboxylic Acid :

    • Methylation of indazole-3-carboxylic acid using concentrated sulfuric acid in methanol yields methyl indazole-3-carboxylate .

    • Reagent : H2SO4\text{H}_2\text{SO}_4, MeOH\text{MeOH}, reflux.

  • N1-Alkylation :

    • Alkylation of the indazole nitrogen with 1-bromo-4-fluoropentane under basic conditions (e.g., tt-BuOK/THF) produces the N1-alkylated intermediate .

    • Side Product : N2-alkylated regioisomer (low CB1/CB2 receptor activity) .

  • Saponification :

    • Hydrolysis of the methyl ester using NaOH in methanol yields the free carboxylic acid .

  • Amide Coupling :

    • Activation of the carboxylic acid with EDC/HOBt followed by coupling with L-valinamide produces the final enantiomerically pure (S)-5F-AB-PINACA .

Reaction Scheme:

StepReagents/ConditionsProduct
1H2SO4\text{H}_2\text{SO}_4, MeOH\text{MeOH}, refluxMethyl indazole-3-carboxylate
2tt-BuOK, 1-bromo-4-fluoropentane, THFN1-alkylated intermediate
3NaOH, MeOH\text{MeOH}, rtIndazole-3-carboxylic acid
4EDC, HOBt, L-valinamide, DMF5F-AB-PINACA (S-enantiomer)

Metabolic Reactions

5F-AB-PINACA undergoes extensive hepatic metabolism, primarily mediated by carboxylesterase 1 (CES1) and cytochrome P450 enzymes .

Major Metabolic Pathways:

  • Hydrolysis of the Primary Amide :
    CES1 cleaves the carboxamide bond, yielding AB-PINACA-COOH (major metabolite) .

  • Oxidative Defluorination :

    • Fluorine atom replaced by hydroxyl or ketone groups.

    • Forms 5-hydroxypentyl and pentanoic acid metabolites .

  • Hydroxylation :

    • Mono- and di-hydroxylation of the pentyl chain and indazole ring.

  • Epoxidation :
    Epoxide formation followed by hydrolysis to diols .

Metabolite Profile:

MetaboliteEnzymeStructural Modification
AB-PINACA-COOHCES1Carboxamide → Carboxylic acid
5-HydroxypentylCYP450Fluorine → Hydroxyl
Pentanoic AcidCYP450Oxidative defluorination
DihydroxyindazoleCYP450Ring hydroxylation

Stability Under Physiological Conditions

  • Metabolic Stability :

    • Intermediate clearance in human liver microsomes (t1/23060mint_{1/2}\approx 30–60\,\text{min}) .

  • Chemical Stability :

    • Susceptible to hydrolysis under acidic/basic conditions due to the amide bond.

    • Stable in organic solvents (e.g., DMF, THF) during synthesis .

Stereochemical Considerations

  • The synthetic route emphasizes the (S)-enantiomer due to its higher CB1/CB2 receptor affinity .

  • Chiral separation studies confirm that the (S)-enantiomer is predominant in illicit products .

Impurities and By-Products

  • N2-Alkylated Regioisomer :

    • Forms during N1-alkylation (~5–10% yield) .

    • Negligible cannabinoid receptor activity .

  • Residual Solvents :

    • Traces of DMF or THF detected in unrefined batches .

Comparative Reactivity with Analogues

Feature5F-AB-PINACAAB-FUBINACAADB-PINACA
Fluorine Position 4-fluoropentyl4-fluorobenzylNone
Amide Substituent ValinamideValinamideDimethylbutanamide
Major Metabolites AB-PINACA-COOHFUBINACA-COOHADB-PINACA-COOH

Analytical Detection

  • LC-HRMS : Used to identify metabolites in urine .

  • Chiral Chromatography : Differentiates enantiomers using Chiralpak® IA-3 columns .

Scientific Research Applications

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cannabinoids.

    Biology: Employed in biological assays to investigate the interactions between synthetic cannabinoids and cannabinoid receptors.

    Medicine: Studied for its potential therapeutic effects and as a tool to understand the pharmacology of cannabinoids.

    Industry: Utilized in the development of new synthetic cannabinoids for various applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide involves its interaction with the endocannabinoid system. The compound binds to cannabinoid receptors (CB1 and CB2) in the body, mimicking the effects of endogenous cannabinoids. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Adamantyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
  • N-(1-Pentyl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide
  • N-(1-Methylpropyl)-1-(4-fluorobutyl)-1H-indazole-3-carboxamide

Uniqueness

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide is unique due to its specific structural features, such as the carbamoyl group and the fluoropentyl side chain. These features may confer distinct pharmacological properties and receptor binding affinities compared to other similar compounds.

Biological Activity

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide, commonly referred to as ADB-FUBINACA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity and potential implications for human health. This article delves into the compound's biological effects, mechanisms of action, and associated health risks.

Chemical Structure and Properties

ADB-FUBINACA belongs to the class of synthetic cannabinoids, specifically indazole-derived compounds. Its chemical formula is C20H22N4O2C_{20}H_{22}N_{4}O_{2} with a molecular weight of approximately 350.414 g/mol. The compound features an indazole core structure linked to an amide group, which is crucial for its interaction with cannabinoid receptors.

ADB-FUBINACA primarily acts as a full agonist at the cannabinoid receptor type 1 (CB1R), which is predominantly expressed in the central nervous system. Research indicates that it exhibits significantly higher potency compared to natural cannabinoids, with some studies reporting up to 140-fold greater efficacy than THC (tetrahydrocannabinol) in activating CB1R . The compound's binding affinity and efficacy are influenced by its structural modifications, particularly the presence of the 4-fluorobenzyl group.

Biological Effects

The biological effects of ADB-FUBINACA are diverse and can lead to various physiological and psychological outcomes:

  • Neurological Effects : Users may experience altered perception, agitation, anxiety, paranoia, hallucinations, and loss of consciousness. These effects are attributed to the compound's action on CB1R in the brain .
  • Cardiovascular Effects : The compound can cause significant cardiovascular responses such as chest pain, hypertension, and tachycardia due to its systemic effects on cannabinoid receptors .
  • Toxicity : There is a growing body of evidence indicating potential toxicity associated with ADB-FUBINACA use. Reports have linked it to severe adverse events including seizures and fatalities in users .

Case Studies

Several case studies highlight the health risks associated with ADB-FUBINACA:

  • Intoxication Cases : A systematic review identified multiple cases of intoxication leading to emergency room visits due to severe neurological symptoms following ADB-FUBINACA consumption .
  • Fatalities : Reports from forensic investigations indicated fatalities linked to synthetic cannabinoids, including ADB-FUBINACA, underscoring the need for awareness regarding its use .
  • Detection in Biological Samples : Studies have successfully detected metabolites of ADB-FUBINACA in biological matrices such as urine and blood, facilitating toxicological assessments in clinical settings .

Comparative Analysis with Other Synthetic Cannabinoids

To provide a clearer understanding of ADB-FUBINACA's biological activity relative to other synthetic cannabinoids, the following table summarizes key characteristics:

Compound NameCB1R AffinityPotency (relative to THC)Notable Effects
ADB-FUBINACAHighUp to 140-foldAnxiety, tachycardia
JWH-018Moderate2-3 timesEuphoria, paranoia
AMB-FUBINACAHighUp to 85-foldHallucinations, agitation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling an indazole-3-carboxylic acid derivative with a valine amide precursor. Key steps include:

Preparation of 1-(4-fluoropentyl)-1H-indazole-3-carboxylic acid : Alkylation of indazole-3-carboxylic acid using 1-fluoro-4-iodopentane under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

Activation of the carboxylic acid : Use carbodiimide coupling agents (e.g., EDCI or DCC) with HOBt to form an active ester intermediate.

Amide bond formation : React the activated acid with L-valine amide (1-amino-3-methyl-1-oxobutan-2-amine) in anhydrous DCM or THF under nitrogen, followed by purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) .
Critical parameters include reaction temperature (maintained at 0–25°C during coupling), stoichiometric ratios (1:1.2 acid-to-amine), and inert atmosphere to prevent hydrolysis.

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆ or CDCl₃). The 4-fluoropentyl chain shows distinct splitting patterns (e.g., fluorinated CH₂ groups at δ 4.4–4.6 ppm in ¹H NMR; ¹⁹F NMR at ~-120 ppm for CF₂) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 369.1692 (calculated for C₂₀H₂₂FN₄O₂⁺) with <2 ppm error .
  • IR Spectroscopy : Identify amide I (1640–1680 cm⁻¹) and II (1550–1600 cm⁻¹) bands to confirm carboxamide functionality .

Q. How can researchers quantify this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Use LC-MS/MS with the following parameters:

  • Column : C18 (2.1 × 50 mm, 1.7 µm particles).
  • Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).
  • Ionization : ESI+ with MRM transitions targeting m/z 369 → 232 (primary fragment).
  • Sample Prep : Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis MCX) to isolate the compound from plasma or urine .
    Validation should include linearity (1–100 ng/mL), recovery (>85%), and precision (CV <15%).

Advanced Research Questions

Q. How can in vitro receptor binding assays be designed to evaluate this compound’s affinity for cannabinoid receptors (CB1/CB2)?

  • Methodological Answer :

  • Cell Lines : Use HEK293 cells stably transfected with human CB1 or CB2 receptors.
  • Radioligand Displacement : Compete with [³H]CP55,940 (0.5 nM) in binding buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA). Incubate for 90 min at 37°C .
  • Data Analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and convert to Kᵢ via Cheng-Prusoff equation.
    Note: Address fluoropentyl chain lipophilicity by including 0.1% BSA to reduce nonspecific binding.

Q. What strategies resolve contradictions in reported metabolic stability data across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Enzyme Sources : Compare human liver microsomes (HLM) vs. recombinant CYP isoforms (e.g., CYP3A4/5 dominate oxidation).
  • Incubation Conditions : Standardize NADPH concentration (1 mM), protein content (0.5 mg/mL), and incubation time (30–60 min).
  • Analytical Sensitivity : Use LC-HRMS (Q-Exactive Orbitrap) to detect minor metabolites (e.g., hydroxylated fluoropentyl or indazole-N-oxide derivatives) .
    Normalize results to positive controls (e.g., testosterone for CYP3A4 activity).

Q. How are regioisomeric byproducts differentiated during synthesis?

  • Methodological Answer :

  • Chromatographic Separation : Utilize chiral HPLC (Chiralpak IA column, 4.6 × 250 mm) with hexane/ethanol (80:20) to resolve N-(1-amino-3-methyl-1-oxobutan-2-yl) regioisomers.
  • X-ray Crystallography : Confirm absolute configuration of single crystals grown in EtOAc/hexane at 4°C .
  • Dynamic NMR : Monitor rotational barriers of the fluoropentyl chain at low temperatures (−40°C) to identify steric hindrance differences .

Properties

Molecular Formula

C18H25FN4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)indazole-3-carboxamide

InChI

InChI=1S/C18H25FN4O2/c1-11(2)15(17(20)24)21-18(25)16-13-8-4-5-9-14(13)23(22-16)10-6-7-12(3)19/h4-5,8-9,11-12,15H,6-7,10H2,1-3H3,(H2,20,24)(H,21,25)

InChI Key

KSBISSAWUAIQIT-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(C)F

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(C)F

Synonyms

AB-PINACA N-(4-fluoropentyl) analog; 4-fluoro AB-PINACA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.